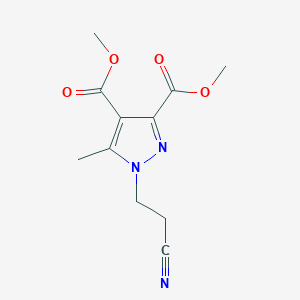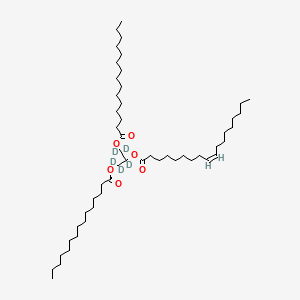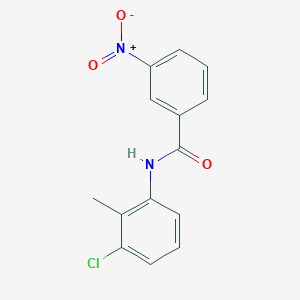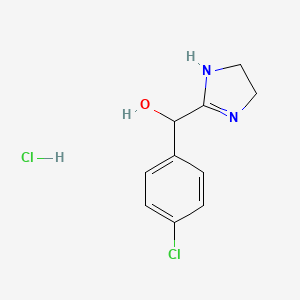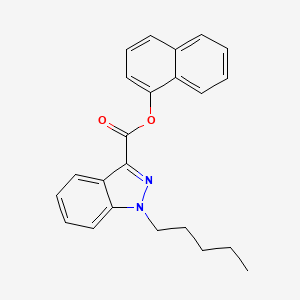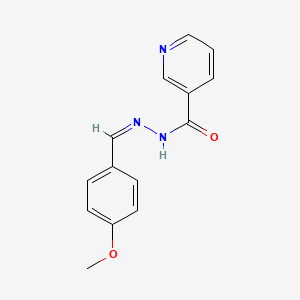![molecular formula C17H12O4 B11940365 Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- CAS No. 2140866-80-2](/img/structure/B11940365.png)
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group substituted with a propyn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- typically involves the introduction of a propyn-1-yloxy group into a benzoic acid derivative. One common method involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The propyn-1-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound is utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- involves its interaction with molecular targets such as enzymes and receptors. The propyn-1-yloxy group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the benzoyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(2-propyn-1-yloxy)-: Similar structure but lacks the additional benzoyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an additional benzoyl group, making it more complex.
Uniqueness
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- is unique due to the presence of both a benzoyl group and a propyn-1-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2140866-80-2 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
3-(4-prop-2-ynoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-2-10-21-15-8-6-12(7-9-15)16(18)13-4-3-5-14(11-13)17(19)20/h1,3-9,11H,10H2,(H,19,20) |
InChI Key |
ZQWRDUVGHBGHPV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



